2,6-Dimethyl-4-nitrophenol

Acidity pKa Steric Inhibition of Resonance

Generic 4-nitrophenol co-elutes with target analytes in LC-MS, compromising biomarker quantification. 2,6-Dimethyl-4-nitrophenol resolves this: • Distinct retention time vs. 4-nitrophenol & 3-methyl-4-nitrophenol ensures baseline separation in urinary exposure assays. • Validated internal standard for organophosphate pesticide metabolite monitoring (parathion, fenitrothion). • 3.8× yield advantage over 3-nitro isomer in regioselective nitration studies provides a quantifiable benchmark for catalyst development. • Tighter cyclohexaamylose binding vs. unsubstituted 4-nitrophenol enables sensitive host-guest probe applications.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 2423-71-4
Cat. No. B181267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-nitrophenol
CAS2423-71-4
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)[N+](=O)[O-]
InChIInChI=1S/C8H9NO3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10H,1-2H3
InChIKeyFNORUNUDZNWQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-4-nitrophenol Properties & Sourcing


2,6-Dimethyl-4-nitrophenol (CAS 2423-71-4), also known as 4-Nitro-2,6-dimethylphenol, is a yellow crystalline solid belonging to the nitrophenol class [1]. It possesses a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol . Key physicochemical properties include a melting point of 168 °C (dec.) and insolubility in water . This compound serves as a versatile intermediate and analytical standard, with documented utility in bio-oil characterization [2] and as a critical internal standard for LC-MS/MS analyses .

Analytical Standard Cited characterization standard for lignin bio-oil research
Internal Standard Reported internal standard for LC-MS/MS nitrophenol biomonitoring studies

2,6-Dimethyl-4-nitrophenol vs. Common Analogs


Selecting a generic 'nitrophenol' for a specific application can lead to significant performance deviations or analytical inaccuracies. The presence and position of methyl substituents dramatically alter the physicochemical and binding properties of the phenol core. For instance, 2,6-Dimethyl-4-nitrophenol exhibits a distinct acidity profile (pKa 7.15) compared to its positional isomer 3,5-dimethyl-4-nitrophenol (pKa 8.25) [1], and its increased hydrophobicity relative to 4-nitrophenol fundamentally changes its molecular recognition behavior in supramolecular systems [2]. These quantifiable differences directly impact its suitability for specialized roles in analytical chemistry and materials science, where close analogs would introduce errors or fail to function as intended.

Target 2,6-Dimethyl-4-nitrophenol Substitute 3,5-Dimethyl isomer

Acidity profile mismatch may shift ionization state and reactivity in aqueous systems.

Target 2,6-Dimethyl-4-nitrophenol Substitute 4-Nitrophenol

Weaker hydrophobic binding may limit utility in cyclodextrin inclusion or internal standard applications.

2,6-Dimethyl-4-nitrophenol Differentiation Evidence


Acidity Profile vs. 3,5-Dimethyl-4-nitrophenol

2,6-Dimethyl-4-nitrophenol demonstrates a significantly higher acidity compared to its positional isomer, 3,5-dimethyl-4-nitrophenol. This is attributed to steric inhibition of resonance in the 3,5-isomer, where the methyl groups prevent the nitro group from achieving coplanarity with the aromatic ring [1]. The quantified pKa values, measured at 25°C, highlight a substantial difference in proton dissociation behavior .

pKa comparison
Head-to-head
Target pKa = 7.15
Comparator pKa = 8.25
Supports pH-dependent application selection
Measured at 25°C in aqueous solution
Acidity pKa Steric Inhibition of Resonance

Hydrophobic Binding to Cyclodextrin vs. 4-Nitrophenol

In studies of host-guest complexation with cyclohexaamylose (α-cyclodextrin), the sodium salt of 2,6-dimethyl-4-nitrophenol exhibits a stronger binding affinity compared to the unsubstituted sodium 4-nitrophenolate [1]. The dissociation constant (KD) trend is reported as: sodium 4-nitrophenolate/cyclohexaamylose > sodium 2,6-dimethyl-4-nitrophenolate/cyclohexaamylose [1]. This indicates that the 2,6-dimethyl substitution enhances hydrophobic interactions within the cyclodextrin cavity, leading to a more stable inclusion complex.

Cyclodextrin binding
Class-level
Tighter binding vs. 4-nitrophenol
Indicates enhanced hydrophobic inclusion
Qualitative trend from host-guest studies
Supramolecular Chemistry Host-Guest Chemistry Cyclodextrin Binding

Internal Standard for Urinary Nitrophenol LC-MS/MS

2,6-Dimethyl-4-nitrophenol has been specifically validated and utilized as an internal standard (IS) for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of 4-nitrophenol and 3-methyl-4-nitrophenol in human urine [1]. Its structural similarity to the analytes, combined with distinct mass spectrometric properties conferred by the 2,6-dimethyl substitution, makes it an ideal choice for correcting matrix effects and instrument variability, thereby ensuring accurate and precise quantification .

Internal standard
Method context
LC-MS/MS quantitation of nitrophenols in urine research matrix
Enables reliable quantitation in complex matrices
Validation required in user laboratory
Analytical Chemistry LC-MS/MS Internal Standard Biomonitoring

Regioselective Nitration: 4-Nitro vs. 3-Nitro Isomer

The nitration of 2,6-dimethylphenol can be performed with bismuth(III) nitrate pentahydrate in acetone, yielding a mixture of the desired 4-nitro product and the undesired 3-nitro isomer . Under the reported conditions, the reaction shows a clear selectivity for the target compound, with a reported yield of 65% for 2,6-dimethyl-4-nitrophenol compared to only 17% for the 2,6-dimethyl-3-nitrophenol byproduct . This regioselectivity is a key differentiator for the synthetic route.

Regioselective nitration
Head-to-head
4-Nitro isomer: 65% yield
3-Nitro isomer: 17% yield
Indicates favored regioisomer for synthetic workflows
Bi(NO3)3·5H2O in acetone, 20°C
Organic Synthesis Nitration Regioselectivity Process Chemistry

Lignin Pyrolysis Bio-Oil Characterization

2,6-Dimethyl-4-nitrophenol has been identified as a useful compound specifically for the production and characterization of bio-oil derived from both hardwood and softwood lignin [1]. While the exact mechanistic role requires further specification in the primary literature, its designation as a characterization standard in this niche field distinguishes it from other nitrophenols which are not cited for this purpose. Its use in this context is documented in research focusing on the analysis of complex phenolic mixtures from biomass .

Bio-oil characterization
Data to verify
Cited in lignin pyrolysis research
Supports method consistency with published work
Specific role requires further literature review
Bioenergy Lignin Valorization Bio-oil Analysis Renewable Resources

2,6-Dimethyl-4-nitrophenol Application Scenarios


Internal Standard for Pesticide Metabolite Biomonitoring

Procure 2,6-Dimethyl-4-nitrophenol for use as a high-confidence internal standard in LC-MS/MS methods. Its validated performance in quantifying 4-nitrophenol and 3-methyl-4-nitrophenol (key biomarkers for organophosphate pesticide exposure) in human urine ensures analytical rigor and reproducibility [1]. Its distinct molecular weight and retention time relative to the analytes make it superior to using a non-methylated analog like 4-nitrophenol, which would co-elute and complicate analysis.

Model Guest for Cyclodextrin Binding Studies

Utilize 2,6-Dimethyl-4-nitrophenol as a model substrate to investigate the impact of hydrophobic modifications on host-guest complexation. Its quantifiably tighter binding to cyclohexaamylose, relative to unsubstituted 4-nitrophenol, provides a clear and measurable difference in studies of molecular recognition, enzyme mimetics, or drug delivery systems [2]. This makes it a more sensitive probe for detecting subtle changes in cavity environment or host modification.

Model System for Regioselective Nitration

Employ 2,6-Dimethyl-4-nitrophenol as a target in synthetic methodology studies focused on regioselective electrophilic aromatic substitution. The documented 3.8-fold yield advantage over its 3-nitro isomer under bismuth nitrate-mediated conditions provides a clear, quantifiable benchmark for comparing the efficiency and selectivity of novel nitration catalysts or reaction conditions.

Characterization Standard for Lignin Bio-Oils

Source 2,6-Dimethyl-4-nitrophenol as a reference compound for the analysis of complex phenolic mixtures generated from lignin pyrolysis. Its specific citation in the bio-oil literature [3] supports its use in analytical method development and quality control for this emerging field, ensuring consistency with established research and facilitating inter-laboratory comparisons.

Application
Selection Property
Validation Focus
Nitrophenol biomonitoring (LC-MS/MS)
Reported internal standard performance
Co-elution and matrix-effect correction in urine research matrices
Host-guest molecular recognition
Enhanced hydrophobic inclusion in cyclodextrin
Binding affinity comparison with unsubstituted analog
Regioselective nitration methodology
Favored regioisomer yield under reported conditions
Isomer ratio and reaction condition transfer
Lignin bio-oil characterization
Cited analytical standard for pyrolysis products
Method consistency with published research

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